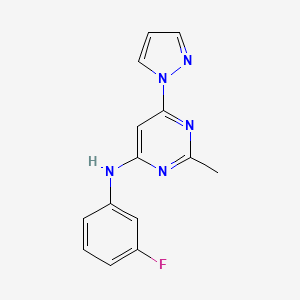
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PF-3084014, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine works by binding to the ATP-binding site of the protein kinase, preventing its activity and downstream signaling pathways. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have potent antiproliferative effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been demonstrated to reduce inflammation in animal models of arthritis and inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.
実験室実験の利点と制限
One advantage of N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high potency and selectivity for the target protein kinase, which makes it an attractive candidate for the development of targeted cancer therapies. However, its limited solubility and stability in aqueous solutions can make it challenging to use in certain lab experiments.
将来の方向性
Future research on N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could focus on its potential applications in combination with other cancer therapies, as well as its use in other diseases characterized by abnormal protein kinase activity. Additionally, further studies could explore the optimization of its chemical properties to improve its solubility and stability in aqueous solutions, as well as its pharmacokinetic and pharmacodynamic properties in vivo.
In conclusion, N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a small molecule inhibitor with promising potential for the development of targeted cancer therapies and treatment of inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could explore its potential applications in combination with other cancer therapies and other diseases characterized by abnormal protein kinase activity.
合成法
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 2-methyl-4,6-dichloropyrimidine, followed by the addition of 1H-pyrazole-1-carboxylic acid and subsequent reduction of the resulting intermediate. The final product is purified through recrystallization and characterized using various analytical techniques.
科学的研究の応用
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation, survival, and migration. This makes it a promising candidate for the development of targeted cancer therapies.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c1-10-17-13(19-12-5-2-4-11(15)8-12)9-14(18-10)20-7-3-6-16-20/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVKHCAZXWEZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
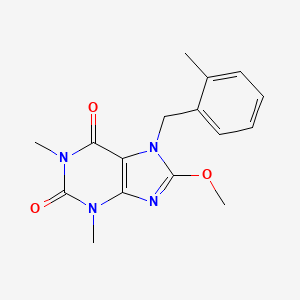
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
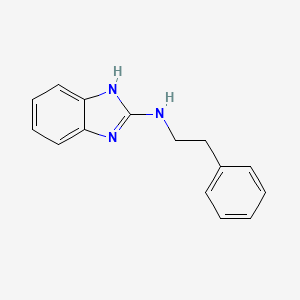
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
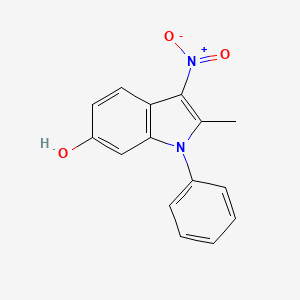
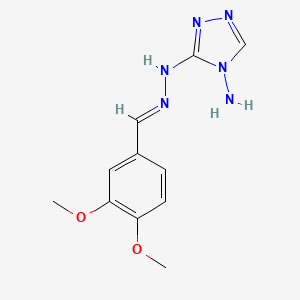
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
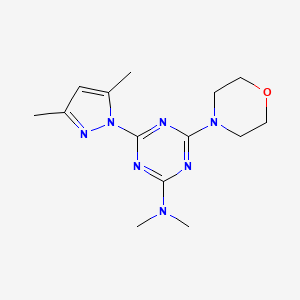
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)